molecular formula C21H21NO4 B3707940 ethyl 5-(acetyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B3707940
M. Wt: 351.4 g/mol
InChI Key: JOOJOBSATXACCQ-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds with a wide range of biological activities. This particular compound is characterized by its complex structure, which includes an indole core substituted with various functional groups, making it a valuable molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(acetyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: Starting with a suitable precursor such as 2-methylphenylhydrazine, which undergoes Fischer indole synthesis with an appropriate ketone to form the indole core.

    Functional Group Introduction: The indole core is then subjected to electrophilic substitution reactions to introduce the acetyloxy and carboxylate groups. This often involves acetylation using acetic anhydride and esterification with ethyl chloroformate.

    Final Assembly: The final product is obtained through purification steps such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve similar synthetic steps but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated indoles, amino-indoles.

Scientific Research Applications

Ethyl 5-(acetyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors in biological systems, modulating their activity. The acetyloxy and carboxylate groups can enhance the compound’s binding affinity and specificity towards these targets, influencing pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Indole-3-carboxylate derivatives: These compounds share the indole core and carboxylate group but differ in other substituents.

    Acetyloxy-indoles: Compounds with an acetyloxy group attached to the indole ring.

    Methylphenyl-indoles: Indoles substituted with a methylphenyl group.

Uniqueness: Ethyl 5-(acetyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-acetyloxy-2-methyl-1-(2-methylphenyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-5-25-21(24)20-14(3)22(18-9-7-6-8-13(18)2)19-11-10-16(12-17(19)20)26-15(4)23/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOJOBSATXACCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-(acetyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate
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